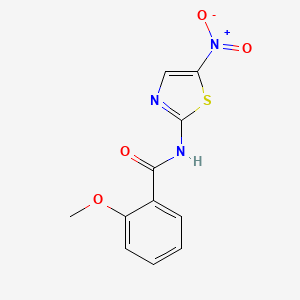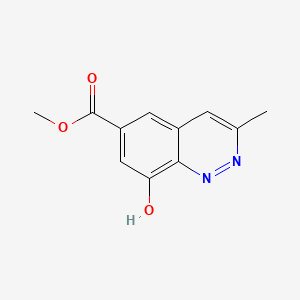
Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol This compound belongs to the cinnoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring
Métodos De Preparación
The synthesis of Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylcinnoline and methyl 8-hydroxy-6-carboxylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include methanol and ethanol, while catalysts such as sulfuric acid or hydrochloric acid may be used.
Reaction Steps: The reaction involves the esterification of 8-hydroxy-3-methylcinnoline with methyl 6-carboxylate. This process typically requires heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Análisis De Reacciones Químicas
Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the carboxylate group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the hydroxyl or carboxylate groups are replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Condensation: The compound can undergo condensation reactions with other molecules to form larger, more complex structures.
Aplicaciones Científicas De Investigación
Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups in its structure allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, such as cell signaling, gene expression, and metabolic pathways. The exact mechanism of action may vary depending on the specific application and target .
Comparación Con Compuestos Similares
Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate can be compared with other similar compounds, such as:
Methyl 8-hydroxyquinoline-6-carboxylate: This compound has a similar structure but contains a quinoline ring instead of a cinnoline ring. It is known for its antimicrobial and anticancer properties.
Methyl 3-methylcinnoline-6-carboxylate: This compound lacks the hydroxyl group, which may affect its reactivity and biological activity.
Methyl 8-hydroxycinnoline-6-carboxylate: This compound lacks the methyl group, which may influence its chemical properties and interactions with other molecules.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
methyl 8-hydroxy-3-methylcinnoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-7-4-8(11(15)16-2)5-9(14)10(7)13-12-6/h3-5,14H,1-2H3 |
Clave InChI |
VOMONPGNGLZERR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CC(=C2N=N1)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


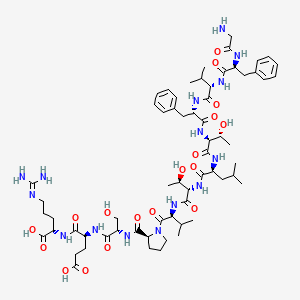
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
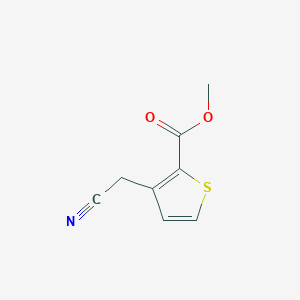
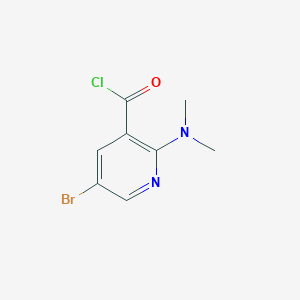

![6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13923679.png)
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13923681.png)

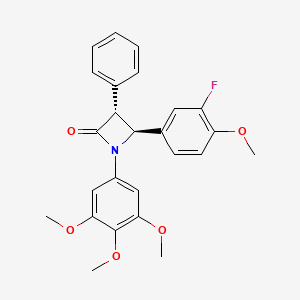
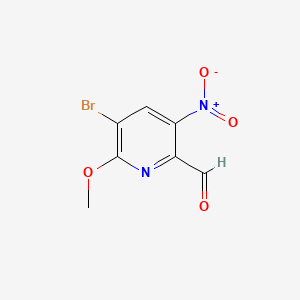
![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-ethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13923707.png)
![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)

